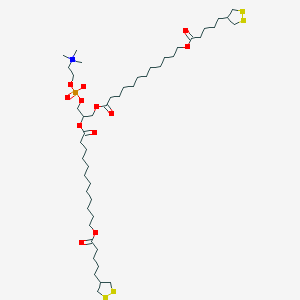

Dilipoyl lipid

Description

Properties

IUPAC Name |

2,3-bis[12-[5-(dithiolan-4-yl)pentanoyloxy]dodecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88NO12PS4/c1-49(2,3)32-35-59-62(54,55)60-37-44(61-48(53)31-19-15-11-7-5-9-13-17-25-34-57-46(51)30-23-21-27-43-40-65-66-41-43)36-58-47(52)28-18-14-10-6-4-8-12-16-24-33-56-45(50)29-22-20-26-42-38-63-64-39-42/h42-44H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHUBYHQXKUOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC(=O)CCCCC1CSSC1)OC(=O)CCCCCCCCCCCOC(=O)CCCCC2CSSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H88NO12PS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909205 | |

| Record name | 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104778-79-2 | |

| Record name | 1,2-Bis(1,2-(lipoyl)dodecanoyl)-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Structure and Application of Dilipoyl Lipids

This guide provides a comprehensive technical overview of the structure, synthesis, and application of dilipoyl lipids, with a particular focus on their role in the development of advanced, stimulus-responsive drug delivery systems. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into their application.

Introduction: The Rationale for Stimulus-Responsive Lipids

In the pursuit of targeted therapies, the development of "smart" drug delivery vehicles that respond to specific physiological cues is paramount. The tumor microenvironment, for instance, presents a unique set of conditions—notably, a significantly higher concentration of the reducing agent glutathione (GSH) compared to normal tissues. This redox gradient provides a powerful, selective trigger for drug release.

Dilipoyl lipids are a cornerstone of this strategy. These are synthetic lipids engineered with disulfide-containing moieties derived from lipoic acid. The defining feature of these lipids is their ability to form stable nanostructures (e.g., liposomes, micelles) that rapidly disassemble in a reducing environment, releasing their therapeutic payload precisely at the target site. This guide will deconstruct the molecular architecture of these lipids, explain their mechanism of action, and provide protocols for their synthesis and characterization.

The Molecular Architecture of a Prototypical Dilipoyl Lipid: LA-PEG-DSPE

The term "this compound" most commonly refers to lipids functionalized with lipoic acid (LA). While the "di-" prefix suggests two lipoic acid units, in practice, the functional unit is the 1,2-dithiolane ring of a single lipoic acid molecule. This ring contains a disulfide bond that is susceptible to cleavage. A widely studied and representative example is Lipoic Acid-Poly(ethylene glycol)-Distearoylphosphatidylethanolamine (LA-PEG-DSPE) .

This molecule is a chimeric structure, comprising three distinct functional domains:

-

The Lipid Anchor (DSPE) : Distearoylphosphatidylethanolamine is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic component serves as the structural anchor, enabling the molecule to integrate seamlessly into the lipid bilayer of a liposome or the core of a micelle.

-

The Hydrophilic Spacer (PEG) : Poly(ethylene glycol) is a biocompatible, hydrophilic polymer. It functions as a flexible spacer, extending the lipoic acid moiety away from the nanocarrier surface. This "PEGylation" is critical for creating a protective hydrophilic corona that prevents opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

-

The Redox-Sensitive Headgroup (Lipoic Acid) : This is the functional "warhead" of the molecule. The lipoic acid is attached to the distal end of the PEG chain. Its five-membered dithiolane ring contains a disulfide bond, which is the key to its redox sensitivity.

Chemical Linkage:

The assembly of LA-PEG-DSPE involves stable, covalent bonds:

-

The DSPE is connected to the PEG chain via a carbamate or amide linkage.

-

The lipoic acid is then conjugated to the other end of the PEG chain, typically through an amide bond formed between the carboxylic acid of the lipoic acid and a terminal amine group on the PEG.

The following diagram illustrates the logical and chemical flow of this structure.

Caption: Logical components of the LA-PEG-DSPE conjugate.

Mechanism of Redox-Responsive Disassembly

The therapeutic efficacy of this compound-based nanocarriers is rooted in a clear, chemically-driven mechanism. The disulfide bond within the lipoic acid's dithiolane ring is stable under normal physiological conditions. However, in a reducing environment rich in glutathione (GSH), such as the cytosol or the tumor microenvironment, a thiol-disulfide exchange reaction occurs.

The process unfolds in two key steps:

-

Ring Opening: GSH attacks the disulfide bond of the lipoic acid, cleaving it to form a linear dihydrolipoic acid (DHLA) derivative. This reaction converts the relatively compact, cyclic lipoic acid group into two free, polar thiol (-SH) groups.

-

Hydrophilic Transition & Destabilization: The conversion to DHLA dramatically increases the polarity and steric bulk of the headgroup. This structural change disrupts the delicate hydrophilic-lipophilic balance that maintains the integrity of the nanocarrier (e.g., micelle or liposome). The increased hydrophilicity of the outer corona leads to the disassembly of the nanostructure and the subsequent release of the encapsulated drug.

The following workflow visualizes this stimulus-response mechanism.

Synthesis and Characterization of Dilipoyl Lipids for Advanced Drug Delivery

An In-Depth Technical Guide:

Introduction: The Significance of Redox-Responsive Lipids

In the landscape of advanced drug delivery, stimuli-responsive systems represent a paradigm shift, enabling the targeted release of therapeutic payloads in response to specific physiological cues. Among these, redox-sensitive nanoparticles have garnered significant attention due to the distinct difference in redox potential between the extracellular environment and the intracellular milieu. The cytosol and organelles like the mitochondria maintain a highly reductive environment, primarily due to a high concentration of glutathione (GSH), which is orders of magnitude greater than in the bloodstream.[1]

This guide focuses on dilipoyl lipids, a class of functional lipids engineered to exploit this redox differential. By incorporating the disulfide-containing moiety of α-lipoic acid into a lipid backbone, we can create liposomes and other lipid-based nanoparticles that are stable in circulation but rapidly destabilize and release their cargo upon entering the target cell's reductive environment. This "smart" release mechanism enhances therapeutic efficacy while minimizing off-target toxicity.[2][3]

This document provides a comprehensive, field-proven guide for the synthesis of a representative dilipoyl lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lipoyl (DOPE-LA), and the subsequent rigorous characterization required to validate its structure, purity, and functional integrity.

Part 1: Chemical Synthesis of Dilipoyl Phospholipids

Principle of Synthesis: Amide Bond Formation

The synthesis of DOPE-LA hinges on a robust and well-characterized coupling reaction: the formation of an amide bond between the carboxylic acid of α-lipoic acid and the primary amine of the phosphatidylethanolamine (PE) headgroup. To achieve this, the carboxyl group of lipoic acid must first be "activated" to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The most common and efficient method for this is carbodiimide-mediated coupling, often using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Causality: The role of NHS is critical for reaction efficiency and minimizing side reactions. EDC initially reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous environments and can rearrange to a stable N-acylurea byproduct. NHS intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester. This semi-stable intermediate provides a larger window for the primary amine of the phospholipid to complete the coupling reaction, thereby increasing the overall yield of the desired this compound.

Experimental Protocol: Synthesis of DOPE-LA

This protocol details a standard laboratory-scale synthesis. All operations involving organic solvents should be performed in a fume hood with appropriate personal protective equipment.

Materials & Reagents:

| Reagent/Material | Specification | Supplier Example |

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | >99% Purity | Avanti Polar Lipids |

| α-Lipoic Acid (LA) | >99% Purity | Sigma-Aldrich |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | >98% Purity | Sigma-Aldrich |

| N-Hydroxysuccinimide (NHS) | >98% Purity | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ACS Grade, <50 ppm H₂O | Fisher Scientific |

| Triethylamine (TEA) | >99%, Anhydrous | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Solvents for Chromatography | Chloroform, Methanol (HPLC Grade) | VWR |

Step-by-Step Methodology:

-

Activation of α-Lipoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve α-lipoic acid (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add EDC (1.5 equivalents) to the solution while stirring.

-

Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 4 hours. The formation of the NHS-ester can be monitored by Thin-Layer Chromatography (TLC).

-

-

Coupling to DOPE:

-

In a separate flask, dissolve DOPE (1.0 equivalent) in anhydrous DCM. Add triethylamine (TEA) (2.0 equivalents) to act as a base, neutralizing the hydrochloride salt of EDC and driving the reaction forward.

-

Slowly add the activated lipoic acid-NHS ester solution from Step 1 to the DOPE solution.

-

Let the reaction proceed at room temperature under an inert atmosphere for 24-48 hours.

-

-

Reaction Monitoring:

-

Progress should be monitored by TLC using a mobile phase of chloroform/methanol/water (e.g., 65:25:4 v/v/v). The product, DOPE-LA, should have an Rf value intermediate between the starting DOPE and lipoic acid. A visualizing stain, such as ninhydrin (stains primary amines like DOPE) and iodine vapor (stains lipids), can be used to identify spots. The disappearance of the DOPE spot indicates reaction completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a minimal amount of chloroform.

-

Purify the product using silica gel column chromatography. A gradient elution system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 0% to 15% methanol in chloroform), is typically effective at separating the desired product from unreacted starting materials and byproducts.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Product Handling:

-

Combine the pure fractions and remove the solvent via rotary evaporation.

-

Place the resulting lipid film under high vacuum for at least 12 hours to remove any residual solvent.

-

The final product, a waxy or oily solid, should be weighed to determine the yield and stored under argon at -20°C or lower to prevent oxidation of both the disulfide bond and the unsaturated oleoyl chains.

-

Synthesis Workflow Diagram

Sources

- 1. Characterization and Investigation of Redox-Sensitive Liposomes for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox-sensitive doxorubicin liposome: a formulation approach for targeted tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-sensitive irinotecan liposomes with active ultra-high loading and enhanced intracellular drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions and Therapeutic Potential of Lipoyl Lipids in Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoylation, the covalent attachment of lipoic acid to proteins, is a rare yet evolutionarily conserved post-translational modification critical to central metabolism and cellular redox control.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted roles of lipoyl lipids, from their well-established function as cofactors for mitochondrial dehydrogenase complexes to their emerging significance in antioxidant defense and cellular signaling. We delve into the molecular mechanisms of lipoic acid synthesis and attachment, explore its impact on metabolic pathways, and illuminate its function as a potent antioxidant. Furthermore, this guide discusses the implications of dysregulated lipoylation in a spectrum of human diseases, including metabolic disorders, neurodegenerative conditions, and cancer, highlighting its potential as a therapeutic target.[1][4][5] Detailed experimental protocols for the detection and functional analysis of lipoylated proteins are provided to equip researchers with the practical knowledge required to investigate this vital class of molecules.

Introduction to Lipoyl Lipids

Lipids are a broad class of molecules that include fats, waxes, and sterols, primarily functioning in energy storage, structural integrity of cell membranes, and signaling.[6][7][8][9] Within this diverse group, lipoyl lipids represent a specialized category where lipoic acid (LA), an eight-carbon organosulfur compound, is the defining feature. LA, also known as thioctic acid, contains a reactive disulfide bond within a dithiolane ring, which is central to its biological activity.[10][11] The covalent attachment of LA to the ε-amino group of a specific lysine residue on a target protein forms a lipoamide.[1][12] This modification is not merely a structural addition; it creates a flexible "swinging arm" that is essential for substrate channeling and electron transfer within the active sites of large multi-enzyme complexes.[1] While free lipoic acid has garnered significant interest for its therapeutic potential, its endogenous, protein-bound form is fundamental to core cellular processes.[10][13]

In mammals, protein lipoylation is a relatively rare modification, known to occur on only four key mitochondrial enzyme complexes that are indispensable for cellular metabolism.[1][2][3] The profound evolutionary conservation of these lipoylated enzymes, from bacteria to humans, underscores their critical importance in cellular health and disease.[1][2][3]

Biosynthesis and Cellular Distribution of Lipoyl Lipids

The cellular pool of lipoic acid is maintained through two distinct pathways: de novo synthesis and a salvage pathway that utilizes exogenous LA.[1][14][15]

De Novo Synthesis: This pathway originates within the mitochondria, starting from the eight-carbon fatty acid, octanoic acid.[1][14][16] In a series of enzymatic steps, an octanoyl moiety is first transferred from an acyl carrier protein (ACP) to the specific lysine residue of the apo-protein by an octanoyltransferase (like LipB in E. coli or its mammalian equivalent).[14][16][17] Subsequently, the enzyme lipoyl synthase (LIAS) inserts two sulfur atoms into the C6 and C8 positions of the protein-bound octanoyl group, a complex reaction requiring an iron-sulfur cluster, to form the mature lipoamide cofactor.[14][16]

Salvage Pathway: Cells can also scavenge lipoic acid from their environment.[1][14] The enzyme lipoate-protein ligase A (LplA) activates free lipoic acid using ATP to form a lipoyl-AMP intermediate.[1][12] This activated lipoyl group is then transferred to the lysine residue of the target apo-protein.[1][12] This pathway is crucial for organisms that cannot synthesize LA or to supplement the de novo pathway.[15]

The primary location of lipoylated proteins is the mitochondrial matrix, which is consistent with their central role in energy metabolism.[10][13][16]

Core Metabolic Functions of Lipoylated Enzymes

Lipoylation is indispensable for the function of several multi-enzyme complexes that catalyze critical oxidative decarboxylation reactions, linking major metabolic pathways.[10][16]

-

Pyruvate Dehydrogenase Complex (PDC): This complex is a critical gatekeeper that connects glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA.[1][12] The E2 subunit of PDC, dihydrolipoamide acetyltransferase (DLAT), is lipoylated and its swinging arm is essential for transferring the acetyl group.[1]

-

α-Ketoglutarate Dehydrogenase Complex (KGDH): A key rate-limiting enzyme in the TCA cycle, KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][13] Its lipoylated E2 subunit, dihydrolipoamide succinyltransferase (DLST), is structurally and functionally similar to that of PDC.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[16] Its lipoylated E2 subunit facilitates the transfer of acyl groups derived from these amino acids.

-

Glycine Cleavage System (GCS): This mitochondrial enzyme complex is responsible for the degradation of glycine and plays a vital role in one-carbon metabolism.[1] The H-protein component of the GCS is lipoylated and acts as a mobile carrier for reaction intermediates.[1]

Caption: The antioxidant recycling network involving the LA/DHLA redox couple.

Emerging Roles in Cellular Signaling

Free lipoic acid is increasingly recognized as a modulator of various cellular signaling pathways, extending its influence beyond metabolism and direct antioxidant action. [18][19]

-

Insulin Signaling: LA has been shown to improve insulin sensitivity by activating components of the insulin signaling pathway, such as the PI3K-Akt cascade. [18][19]It can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in muscle and fat cells. [10][13]* AMPK Pathway: LA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. [13][19]AMPK activation promotes glucose uptake and fatty acid oxidation. [13]* Inflammatory Signaling: LA can exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. [10][20]This is achieved, in part, by inhibiting the IKK-β enzyme. [10]* Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. LA can induce the Nrf2 pathway, leading to the upregulation of a battery of protective antioxidant and detoxification enzymes. [10]

Caption: Key cellular signaling pathways modulated by lipoic acid.

Lipoyl Lipids in Disease and Therapeutics

Given the central role of lipoylated proteins in metabolism and redox balance, their dysregulation is implicated in numerous human diseases. [1][2][3]

| Disease Category | Associated Dysfunction | Therapeutic Potential |

|---|---|---|

| Inherited Metabolic Disorders | Mutations in genes for LA synthesis (e.g., LIAS, LIPT1) lead to severe mitochondrial dysfunction, Leigh syndrome, and lactic acidosis. [21] | Early diagnosis is critical; therapeutic avenues are being explored. |

| Neurodegenerative Diseases | Mitochondrial dysfunction and oxidative stress are hallmarks of Alzheimer's and Parkinson's disease. Impaired PDC and KGDH activity is frequently observed. [13] | LA supplementation is studied for its neuroprotective and antioxidant effects. [13] |

| Diabetes & Insulin Resistance | Oxidative stress and impaired glucose metabolism contribute to diabetic complications, including neuropathy. [13][22] | LA is used as a therapeutic agent to improve insulin sensitivity and alleviate symptoms of diabetic neuropathy. [13][19] |

| Cancer | Cancer cells exhibit altered metabolism ("metabolic reprogramming"). The role of lipoylation is complex, potentially supporting or inhibiting tumor growth depending on the context. [4][5]Recently, a form of copper-dependent cell death, "cuproptosis," has been linked to the aggregation of lipoylated mitochondrial proteins. [4][23]| Targeting lipoylation and inducing cuproptosis are emerging as novel anti-cancer strategies. [4][23]|

Experimental Methodologies for Studying Lipoyl Lipids

Investigating protein lipoylation requires a combination of biochemical and advanced analytical techniques. [1]

Detection and Quantification

Protocol 7.1.1: Immunoblotting for Lipoylated Proteins

This method provides a straightforward way to assess the overall levels of lipoylated proteins in a sample.

-

Rationale: A specific antibody that recognizes the lipoyl-lysine moiety is used to detect all lipoylated proteins simultaneously. Changes in band intensity can indicate alterations in the lipoylation status of specific enzyme subunits.

-

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-lipoic acid antibody

-

Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

-

Chemiluminescent substrate

-

Imaging system

-

-

Step-by-Step Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-lipoic acid antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (7.6).

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Bands corresponding to the molecular weights of lipoylated subunits (e.g., DLAT, DLST) should be visible. [24] 10. Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Protocol 7.1.2: Mass Spectrometry-based Proteomic Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying specific lipoylation sites. [1][25]

-

Rationale: MS can precisely identify the lysine residue that is modified and quantify the extent of this modification. Bottom-up proteomics, where proteins are digested into peptides before analysis, is a common approach. [25]A key challenge is that the lipoyl group can exist in oxidized and reduced forms. Chemical derivatization is often used to create a uniform species for analysis. [1]* Step-by-Step Workflow:

-

Protein Extraction & Enrichment (Optional): Extract proteins from the sample. For low-abundance proteins, mitochondrial enrichment via differential centrifugation may be necessary. [1] 2. Reduction and Alkylation: Treat the sample with a reducing agent (e.g., TCEP) to reduce the lipoyl disulfide bond, followed by alkylation with an agent like N-ethylmaleimide (NEM) to block the free thiols. This creates a stable adduct with a predictable mass shift (+440 Da relative to unmodified lysine). [1] 3. Proteolytic Digestion: Digest the proteins into peptides using a protease like trypsin. For some lipoylated peptides rich in acidic residues, alternative enzymes like Glu-C may yield better results. [17] 4. LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use specialized software to search the fragmentation spectra against a protein database. The software will identify peptides with the specific mass shift on lysine residues corresponding to lipoylation.

-

Quantification: Relative or absolute quantification of lipoylated peptides can be achieved using methods like label-free quantification, stable isotope labeling (SILAC), or targeted approaches like Parallel Reaction Monitoring (PRM). [1]

-

Caption: Workflow for mass spectrometry-based analysis of protein lipoylation.

Functional Assays

Protocol 7.2.1: Measuring the Activity of Lipoylated Dehydrogenase Complexes

-

Rationale: The activity of complexes like PDC and KGDH depends on their lipoylated subunits. Measuring their enzymatic activity provides a functional readout of the lipoylation status. A common method involves spectrophotometrically monitoring the reduction of NAD+ to NADH.

-

Materials:

-

Isolated mitochondria or purified enzyme complex

-

Assay buffer

-

Substrates (e.g., pyruvate for PDC, α-ketoglutarate for KGDH)

-

Cofactors (e.g., Coenzyme A, Thiamine pyrophosphate)

-

NAD+

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Step-by-Step Methodology:

-

Prepare Reaction Mix: In a cuvette, prepare an assay buffer containing the specific substrate and cofactors for the complex being assayed.

-

Initiate Reaction: Add the mitochondrial preparation or purified enzyme to the cuvette to start the reaction.

-

Add NAD+: Add NAD+ to the reaction mix.

-

Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the rate of NADH production and thus to the enzyme's activity.

-

Controls: Run negative controls without the substrate to account for background NAD+ reduction. Run positive controls with known active enzyme preparations.

-

Calculate Activity: Use the Beer-Lambert law and the extinction coefficient for NADH to calculate the rate of enzyme activity (e.g., in nmol/min/mg protein).

-

Future Directions and Unanswered Questions

The field of lipoyl lipid biology is continually expanding. While the core metabolic functions are well-established, many questions remain. Future research will likely focus on:

-

The Complete Lipoyl-Proteome: Are there other, as-yet-undiscovered lipoylated proteins in mammals? Advanced proteomic techniques may uncover novel targets. [1]* Regulatory Mechanisms: How is the process of lipoylation itself regulated? Understanding the enzymes that add and potentially remove this modification (delipoylases) is an active area of investigation. [1]* Crosstalk with Other PTMs: How does lipoylation interact with other post-translational modifications like phosphorylation or acetylation to fine-tune protein function?

-

Targeted Therapeutics: Can we develop drugs that specifically modulate the activity of lipoylated enzymes or the lipoylation process itself for therapeutic benefit in cancer or metabolic diseases? [4][5]The link to cuproptosis presents a particularly exciting avenue for cancer therapy. [4][23]

References

-

Lipoic Acid. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved from [Link]

-

Roccamatisi, A., & Pompella, A. (2014). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Frontiers in Pharmacology, 5, 186. Retrieved from [Link]

-

What is the mechanism of Lipoic acid? (2024). Patsnap Synapse. Retrieved from [Link]

-

Salehi, B., Berkay Yılmaz, Y., Antika, G., Tumer, T. B., Mahomoodally, M. F., Lobine, D., ... & Sharifi-Rad, J. (2019). Lipoic Acid: its antioxidant and anti-inflammatory role and clinical applications. Clinical Nutrition ESPEN, 33, 1-11. Retrieved from [Link]

-

Gomes, M. B., & Negrato, C. A. (2014). Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases. Diabetology & Metabolic Syndrome, 6(1), 80. Retrieved from [Link]

-

Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. (2023). MDPI. Retrieved from [Link]

-

Gorąca, A., Huk-Kolega, H., Piechota, A., Kleniewska, P., Ciejka, E., & Skibska, B. (2011). The pharmacology of the antioxidant lipoic acid. Central European Journal of Biology, 6(5), 577-590. Retrieved from [Link]

-

Tsuchiya, Y., & Tanimura, H. (2021). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry, 169(4), 387-397. Retrieved from [Link]

-

Lipoic acid biosynthetic and salvage pathways. (n.d.). ResearchGate. Retrieved from [Link]

-

Alpha-Lipoic Acid – Uses, Side Effects, and More. (n.d.). WebMD. Retrieved from [Link]

-

Molz, P., & Schröder, N. (2017). Potential Therapeutic Effects of Lipoic Acid on Memory Deficits in Rodent Models of Alzheimer's Disease. Frontiers in Pharmacology, 8, 869. Retrieved from [Link]

-

How Lipoic Acid Preserves Critical Mitochondrial Function. (n.d.). Life Extension. Retrieved from [Link]

-

Rowland, E. A., & Lombard, D. B. (2017). Protein lipoylation: an evolutionarily conserved metabolic regulator of health and disease. Current Opinion in Chemical Biology, 42, 76-85. Retrieved from [Link]

-

Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. (n.d.). UBC Chemistry. Retrieved from [Link]

-

Protein lipoylation in cancer: metabolic reprogramming and therapeutic potential. (2025). ScienceDirect. Retrieved from [Link]

-

Solmonson, A., & DeBerardinis, R. J. (2018). Lipoic acid metabolism and mitochondrial redox regulation. Journal of Biological Chemistry, 293(20), 7522-7530. Retrieved from [Link]

-

Wang, J., Zhang, Y., Chen, Y., He, D., & Yuan, Y. (2022). Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation. Journal of the American Chemical Society, 144(23), 10293-10302. Retrieved from [Link]

-

Protein lipoylation: an evolutionarily conserved metabolic regulator of health and disease. (n.d.). Elsevier. Retrieved from [Link]

-

Teichert, J., Hermann, R., Ruopp, C., & Packer, L. (1998). Assay of protein-bound lipoic acid in tissues by a new enzymatic method. Analytical Biochemistry, 258(2), 298-305. Retrieved from [Link]

-

Schonauer, M. S., Kastaniotis, A. J., Hiltunen, J. K., & Dieckmann, C. L. (2009). Lipoic Acid Synthesis and Attachment in Yeast Mitochondria. Journal of Biological Chemistry, 284(48), 33246-33254. Retrieved from [Link]

-

Bachas, L. G., & Meyerhoff, M. E. (1986). Homogeneous Enzyme Immunoassay for Lipoic Acid Based on the Pyruvate Dehydrogenase Complex: A Model for an Assay Using a Conjugate With One Ligand Per Subunit. Analytical Biochemistry, 156(1), 223-238. Retrieved from [Link]

-

In situ detection of protein lipoylation in cells. MS spectra obtained... (n.d.). ResearchGate. Retrieved from [Link]

-

Possible pathways for lipoic acid attachment to mitochondrial... (n.d.). ResearchGate. Retrieved from [Link]

-

Protein lipoylation: mitochondria, cuproptosis, and beyond. (2024). PubMed. Retrieved from [Link]

-

In Vivo Pathways and Naturally Occurring Lipoylated Proteins. (n.d.). SpringerLink. Retrieved from [Link]

-

Special Issue : Protein Lipoxidation at the Crossroads between Reactive Lipid Species and Redox Signaling. (n.d.). MDPI. Retrieved from [Link]

-

Protein lipoylation in cancer: metabolic reprogramming and therapeutic potential. (2025). PubMed. Retrieved from [Link]

-

Protein lipoylation: an evolutionarily conserved metabolic regulator of health and disease. (2018). Elsevier. Retrieved from [Link]

-

Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes. (2023). PubMed Central. Retrieved from [Link]

-

Methods for imaging and detecting modification of proteins by reactive lipid species. (n.d.). NIH. Retrieved from [Link]

-

What Are Lipids? (2022). Cleveland Clinic. Retrieved from [Link]

-

Site-Specific Protein Lipoylation Analysis via Aldehyde-Acetal Probe Labelling and Reversible Enrichment (DA-Lipo). (n.d.). ResearchGate. Retrieved from [Link]

-

Redox-dependent lipoylation of mitochondrial proteins in Plasmodium falciparum. (2025). Research Square. Retrieved from [Link]

-

Bioactive Lipids and Their Derivatives in Biomedical Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Lipoproteins and Cardiovascular Redox Signaling: Role in Atherosclerosis and Coronary Disease. (n.d.). PubMed. Retrieved from [Link]

-

Redox-dependent lipoylation of mitochondrial proteins in Plasmodium falciparum. (n.d.). NIH. Retrieved from [Link]

-

Lipid Biological Functions. (n.d.). News-Medical.Net. Retrieved from [Link]

-

5.3: Functions of Lipids. (2025). Medicine LibreTexts. Retrieved from [Link]

-

The Functions of Lipids in the Body. (n.d.). Human Nutrition. Retrieved from [Link]

-

Mitochondrial Protein Lipoylation and the 2-Oxoglutarate Dehydrogenase Complex Controls HIF1α Stability in Aerobic Conditions. (2016). PubMed Central. Retrieved from [Link]

-

Dietary lipoic acid-dependent changes in the activity and mRNA levels of hepatic lipogenic enzymes in rats. (n.d.). PubMed. Retrieved from [Link]

-

Effect of dietary a-lipoic acid enantiomers on the activity of enzymes... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Protein lipoylation in cancer: metabolic reprogramming and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. news-medical.net [news-medical.net]

- 8. med.libretexts.org [med.libretexts.org]

- 9. The Functions of Lipids in the Body – Human Nutrition [pressbooks.bccampus.ca]

- 10. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. Lipoylation: In Vivo Pathways and Naturally Occurring Lipoylated Proteins [ebrary.net]

- 13. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 20. Lipoic Acid: its antioxidant and anti-inflammatory role and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]

- 23. Protein lipoylation: mitochondria, cuproptosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mitochondrial Protein Lipoylation and the 2-Oxoglutarate Dehydrogenase Complex Controls HIF1α Stability in Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricate Dance: A Technical Guide to Dilipoyl Lipid Interactions with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the specialized realm of dilipoyl lipids and their dynamic interplay with membrane proteins. Moving beyond conventional lipid-protein interaction studies, we will explore the unique chemical functionalities of dilipoyl lipids and how they can be harnessed to probe and modulate membrane protein structure, function, and dynamics. This document is designed to be a comprehensive resource, providing not only theoretical underpinnings but also actionable experimental frameworks for researchers at the forefront of membrane protein science and drug discovery.

The Dilipoyl Lipid: A Multifunctional Tool for Membrane Biology

Traditional studies of membrane protein-lipid interactions often rely on observing the effects of bulk lipid composition on protein function. While informative, this approach provides limited insight into the specific and often transient interactions that govern protein behavior. Dilipoyl lipids, phospholipids functionalized with two lipoic acid moieties, offer a sophisticated tool to overcome these limitations. The defining feature of the lipoic acid group is its 1,2-dithiolane ring, a reactive entity that can exist in both oxidized (disulfide) and reduced (dithiol) forms. This redox activity, coupled with the ability to participate in polymerization and bioconjugation, makes dilipoyl lipids a versatile platform for a range of advanced applications.

Proposed Structure and Synthesis of a Dilipoyl Phospholipid

While a diverse array of phospholipids can be synthesized, a common starting point for creating functionalized lipids is to modify the headgroup of a common phospholipid like phosphatidylethanolamine (PE) or phosphatidylcholine (PC). A plausible synthetic route for a dilipoyl phosphatidylethanolamine (DiLipo-PE) is a multi-step process involving the coupling of lipoic acid to a linker which is then attached to the PE headgroup. The presence of two lipoyl groups can be achieved by using a branched linker.

Caption: Proposed structure of a dilipoyl phosphatidylethanolamine (DiLipo-PE).

The synthesis of such a lipid would likely involve standard phosphoramidite chemistry or enzymatic modification of phospholipids. For instance, phospholipase D can be used to exchange the choline headgroup of PC with a functionalized alcohol containing the dilipoyl moiety[1].

Biophysical Properties of this compound-Containing Membranes

The incorporation of dilipoyl lipids into a lipid bilayer is expected to significantly alter its biophysical properties. Understanding these changes is paramount for designing meaningful experiments.

| Property | Expected Effect of this compound Incorporation | Rationale |

| Membrane Fluidity | Decrease | The bulky dithiolane rings can increase packing density and reduce the mobility of neighboring acyl chains. |

| Phase Transition Temperature (Tm) | Increase | Increased van der Waals interactions from the lipoyl groups would require more energy to transition from the gel to the liquid-crystalline phase[1]. |

| Membrane Curvature | Potential for inducing negative curvature | The cone-like shape of phosphatidylethanolamine, coupled with the bulky headgroup modification, may favor the formation of non-lamellar phases. |

| Redox Sensitivity | High | The disulfide bonds in the lipoyl groups can be reduced by cellular reductants like glutathione, leading to changes in membrane properties[2][3][4]. |

| Polymerizability | High | The dithiolane rings can undergo ring-opening polymerization, leading to the formation of cross-linked, stabilized membranes[5][6][7][8][9]. |

Investigating this compound-Membrane Protein Interactions: Experimental Workflows

The unique properties of dilipoyl lipids open up a plethora of experimental avenues to probe membrane protein interactions with unprecedented detail.

Reconstitution of Membrane Proteins into this compound Vesicles

The foundational step for in vitro studies is the successful reconstitution of the target membrane protein into a lipid bilayer containing dilipoyl lipids.

Sources

- 1. Polymerizable phospholipids with lipoic acid as head group: synthesis and phase properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and Investigation of Redox-Sensitive Liposomes for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox-sensitive and hyaluronic acid functionalized liposomes for cytoplasmic drug delivery to osteosarcoma in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox-sensitive doxorubicin liposome: a formulation approach for targeted tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. Passerini polymerization of α-lipoic acid for dynamically crosslinking 1,2-dithiolane-functionalized polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Formulation of Stimuli-Responsive Dilipoyl Lipid Vesicles

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, methodologies, and critical parameters involved in the creation of highly stable, redox-responsive vesicles using dilipoyl phospholipids. Moving beyond conventional liposome preparation, we delve into the unique mechanism of in-situ polymerization that confers remarkable stability and controlled release capabilities to these advanced drug delivery platforms.

Foundational Principles: Deconstructing "Spontaneous Formation"

The term "spontaneous formation" when applied to dilipoyl lipid vesicles can be misleading. Unlike some surfactant systems that can form vesicles with minimal energy input, the generation of stable dilipoyl vesicles is a sophisticated two-stage process. The true innovation lies not in the initial self-assembly, but in the subsequent, stimuli-induced polymerization of the vesicle bilayer.

Stage 1: Templated Self-Assembly. Like conventional phospholipids, dilipoyl lipids are amphiphilic molecules that self-assemble into bilayer structures (liposomes) when hydrated in an aqueous solution.[1] This process is driven by the hydrophobic effect, which forces the hydrophobic acyl chains to sequester themselves away from water, while the hydrophilic headgroups remain exposed. This initial vesicle structure serves as a template for the subsequent stabilization step.

Stage 2: Stimuli-Induced Polymerization. The defining feature of a this compound is the incorporation of lipoic acid moieties, which contain a redox-active 1,2-dithiolane ring, into their structure.[2] Once the primary vesicles are formed, this ring can be opened by a specific trigger, most commonly a reducing agent or UV light.[3][4] The resulting free thiols on adjacent lipid molecules can then form new, intermolecular disulfide bonds, effectively cross-linking the entire vesicle into a single, robust, polymeric nanostructure.[5] This polymerization step, which proceeds spontaneously after the initial trigger, is what imparts superior stability and responsiveness to the system.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]

} idot Figure 1: Overall workflow for the formation of polymerized this compound vesicles.

The Core Mechanism: From Monomers to a Cross-linked Membrane

The unique behavior of dilipoyl vesicles is rooted in the chemistry of the dithiolane ring derived from lipoic acid.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4", fontsize=10]; edge [penwidth=2, color="#34A853"];

} idot Figure 2: Mechanism of redox-induced this compound cross-linking.

A reducing agent, such as dithiothreitol (DTT) for in-vitro work or endogenous glutathione (GSH) for in-vivo applications, cleaves the disulfide bond in the dithiolane ring.[3][6] This results in two free sulfhydryl (thiol) groups. Given the close proximity of lipid molecules within the packed bilayer, these newly formed, highly reactive thiols can readily react with a thiol on an adjacent lipid molecule to form a new, more stable intermolecular disulfide bond. This process repeats across the vesicle surface, creating a network of covalent linkages that significantly enhances the membrane's structural integrity.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a robust, self-validating system for the preparation and characterization of this compound vesicles. Each stage includes checkpoints to ensure the success of the preceding step.

Protocol 1: Preparation of Primary Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This method is a standard and reliable technique for producing liposomes with a controlled size distribution.[7]

Materials:

-

Dilipoyl phospholipid (e.g., 1,2-bis(10-(1,2-dithiolan-3-yl)decanoyl)-sn-glycero-3-phosphocholine)

-

Co-lipid if desired (e.g., DOPC, Cholesterol)

-

Organic solvent: Chloroform or a chloroform:methanol mixture (2:1 v/v)

-

Hydration buffer: Phosphate-buffered saline (PBS), HEPES, or other buffer of choice (pH 7.4)

-

Round-bottom flask, rotary evaporator, bath sonicator, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size), glass syringes.

Methodology:

-

Lipid Film Formation:

-

Dissolve the this compound and any co-lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid's phase transition temperature to evaporate the solvent under reduced pressure.

-

Continue rotation until a thin, uniform lipid film is formed on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid's phase transition temperature.

-

Add the warm buffer to the flask containing the dry lipid film.

-

Agitate the flask gently by hand or on a vortex mixer until all the lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

-

-

Sizing by Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

-

Load the MLV suspension into one of the glass syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process ruptures the large MLVs and forces them to re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.[5]

-

The resulting suspension should appear significantly more translucent.

-

Validation Checkpoint: Before proceeding, characterize the primary LUVs using Dynamic Light Scattering (DLS) to confirm size (e.g., Z-average diameter ~100-120 nm) and homogeneity (Polydispersity Index, PDI < 0.2).

Protocol 2: Induction of In-Situ Polymerization

This step triggers the cross-linking reaction that stabilizes the vesicle structure.

Materials:

-

Prepared dilipoyl LUV suspension

-

Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) in hydration buffer)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Transfer the LUV suspension to a clean glass vial.

-

Add the DTT stock solution to the vesicle suspension to achieve the desired final concentration (e.g., 10 mM).

-

Gently mix the solution.

-

Flush the headspace of the vial with an inert gas to prevent unwanted oxidation.

-

Seal the vial and incubate at room temperature for a specified period (e.g., 4-12 hours) to allow the cross-linking reaction to proceed.

Protocol 3: Post-Polymerization Characterization & Validation

This protocol validates the success of the cross-linking by measuring the enhanced stability of the vesicles.

Materials:

-

Polymerized dilipoyl vesicle suspension

-

Non-polymerized dilipoyl vesicle suspension (control)

-

Surfactant solution (e.g., 10% Triton X-100)

-

Dynamic Light Scattering (DLS) instrument or a spectrophotometer.

Methodology (Surfactant Stability Assay):

-

Dilute both the polymerized and non-polymerized vesicle samples to a suitable concentration for DLS or absorbance measurement.

-

Measure the initial size (via DLS) or turbidity (via absorbance at 400 nm) of both samples.

-

Add a small volume of the Triton X-100 solution to each sample to a final concentration known to dissolve conventional liposomes (e.g., 1%).

-

Incubate for 30 minutes.

-

Re-measure the size or turbidity.

Validation Checkpoint: A successful polymerization is confirmed if the non-polymerized vesicles show a significant decrease in particle count/turbidity (indicating dissolution), while the polymerized vesicles retain their size and turbidity, demonstrating resistance to surfactant-mediated disruption.

Critical Parameters and Data Presentation

The properties of the final polymerized vesicles are highly dependent on formulation and process variables. Understanding these relationships is key to designing a fit-for-purpose drug delivery system.

Table 1: Influence of Lipid Composition on Vesicle Properties

| Parameter | This compound Only | 70:30 Dilipoyl:Cholesterol | 70:30 Dilipoyl:DOPC | Causality & Rationale |

| PDI (pre-polymerization) | ~0.15 | ~0.10 | ~0.18 | Cholesterol increases bilayer rigidity and packing, leading to more uniform vesicles. DOPC can introduce fluidity, potentially increasing polydispersity. |

| Stability (vs. Triton X-100) | High | Very High | Moderate-High | Cholesterol enhances membrane packing, which, combined with cross-linking, provides maximum stability. DOPC disrupts the packing of polymerizable lipids, potentially leading to a less complete cross-linking network. |

| Drug Leakage Rate | Low | Very Low | Moderate | The rigid, cross-linked, and tightly packed cholesterol-containing membrane is least permeable. The fluid domains from DOPC may allow for higher drug leakage. |

Table 2: Influence of Stimulus (DTT) on Polymerization Efficiency

| DTT Concentration | Degree of Cross-linking | Vesicle Stability | Rationale |

| 1 mM | Low | Minor Increase | Insufficient reducing agent to open a significant number of dithiolane rings, leading to minimal cross-linking. |

| 10 mM | High | Significant Increase | Optimal concentration to drive the ring-opening reaction to near completion, maximizing the formation of intermolecular disulfide bonds.[3] |

| 100 mM | High | Significant Increase | Reaction is already saturated at 10 mM. Higher concentrations offer no significant benefit and may need to be removed in downstream processing. |

Applications in Advanced Drug Delivery

The unique properties of polymerized dilipoyl vesicles make them highly attractive for advanced therapeutic applications. Their primary advantage is exceptional stability in biological fluids, overcoming a major limitation of conventional liposomes which can be prone to premature drug release.[3] Furthermore, their redox-responsive nature can be exploited for targeted drug delivery. For instance, the high concentration of glutathione (GSH) within cancer cells can trigger the cleavage of the disulfide cross-links, leading to vesicle destabilization and release of the encapsulated therapeutic payload specifically at the tumor site.[6][8] This offers a pathway to increase therapeutic efficacy while minimizing systemic toxicity.

References

-

Ben-Hai, Z., et al. (1996). Polymerizable phospholipids with lipoic acid as head group: synthesis and phase properties. Chemistry and Physics of Lipids, 84(1), 69-77. [Link]

-

Wang, Y., et al. (2019). Lipoic acid-derived cross-linked liposomes for reduction-responsive delivery of anticancer drug. International Journal of Pharmaceutics, 560, 246-260. [Link]

-

Lipotype GmbH. Diphosphatidylglycerols. Lipid Analysis. [Link]

-

Zlotnikov, I. D., et al. (2024). Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle. Gels, 10(3), 157. [Link]

-

Zlotnikov, I. D., et al. (2024). Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid... PubMed. [Link]

-

Fernández-Jareño, R., et al. (2024). Development of a Liposome Nanoformulation for the Delivery of Lipoic Acid as a Potential Neuroprotective Therapy in Glaucoma. Pharmaceutics, 16(2), 290. [Link]

-

Yao, Z., & Rock, C. O. (2013). Phosphatidic Acid Synthesis in Bacteria. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 495-502. [Link]

-

Kelly, K., & Jacobs, R. Phospholipid Biosynthesis. AOCS Lipid Library. [Link]

-

Hayward, J. A., & Chapman, D. (1984). Polymeric phospholipids as new biomaterials. Biomaterials, 5(3), 135-142. [Link]

-

Edwards, D. A., et al. (1997). Spontaneous vesicle formation at lipid bilayer membranes. Biophysical Journal, 73(4), 1857-1865. [Link]

-

Nelson, B. R., & Kirkpatrick, B. E. (2024). Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations. UV+EB Technology. [Link]

-

Bellini, C., et al. (2023). α-lipoic acid-based dual responsive drug delivery systems in cancer treatment. ResearchGate. [Link]

-

Kirkpatrick, B. E., et al. (2023). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. Advanced Materials, 35(10), 2211209. [Link]

-

Temprana, C. F., et al. (2021). Photopolymerizable robust lipids towards reliability and their applications. Biophysical Reviews, 13(5), 725-733. [Link]

-

Raghavan, S. R., et al. (2021). Spontaneous Formation of Stable Vesicles and Vesicle Gels in Polar Organic Solvents. ResearchGate. [Link]

-

Raghavan, S. R., et al. (2021). Spontaneous Formation of Stable Vesicles and Vesicle Gels in Polar Organic Solvents. Langmuir, 37(28), 8463-8473. [Link]

-

National Center for Biotechnology Information. 1,2-Linoleoylphosphatidylcholine. PubChem Compound Database. [Link]

-

Harvey, R. A., & Ferrier, D. R. (2011). Phospholipid Synthesis. Lippincott's Illustrated Reviews: Biochemistry. [Link]

-

Djerdjev, A., & Beattie, J. (2009). Spontaneous formation of vesicles. ResearchGate. [Link]

-

Kurihara, K., et al. (2021). Reconstruction of phospholipid synthesis by combing in vitro fatty acid synthesis and cell-free gene expression. bioRxiv. [Link]

-

Kesper, J. C., et al. (2009). Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid. Diva Portal. [Link]

-

ResearchGate. (2018). Lipid chemical structures. Figure. [Link]

-

Wikipedia. Lipid. Encyclopedia Article. [Link]

-

National Center for Biotechnology Information. Dioleoylphosphatidylserine. PubChem Compound Database. [Link]

-

Blue Tiger Scientific. 1,2-Didecanoyl-sn-Glycero-3-Phosphocholine (10:0 PC). Product Page. [Link]

-

Al-Ahmady, Z. S., & Tabrizian, M. (2014). 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. European Journal of Pharmaceutics and Biopharmaceutics, 86(3), 369-375. [Link]

-

Human Metabolome Database. (2021). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Metabocard. [Link]

Sources

- 1. Lipid - Wikipedia [en.wikipedia.org]

- 2. uvebtech.com [uvebtech.com]

- 3. Lipoic acid-derived cross-linked liposomes for reduction-responsive delivery of anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polymeric phospholipids as new biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of a Liposome Nanoformulation for the Delivery of Lipoic Acid as a Potential Neuroprotective Therapy in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via "Aikido" Principle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Dilipoyl Lipids in Mitochondrial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoic acid, a sulfur-containing fatty acid, is a vital cofactor for several mitochondrial multi-enzyme complexes central to cellular energy metabolism. When covalently attached to specific lysine residues of its target proteins, it forms a lipoamide, and the lipid portion is often referred to as a dilipoyl lipid due to the two thiol groups. This guide provides a comprehensive overview of the chemistry, biosynthesis, and multifaceted roles of these lipoylated proteins within the mitochondrial membranes. We will delve into their canonical function as "swinging arms" in α-ketoacid dehydrogenase complexes, explore their emerging roles in redox sensing and regulation, and discuss the clinical implications of defects in lipoic acid metabolism. Furthermore, this guide will present detailed methodologies for the detection and characterization of protein lipoylation, offering valuable insights for researchers and professionals in drug development.

Introduction: The Significance of Lipoylation in Mitochondria

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. Central to this process are several key multi-enzyme complexes that channel substrates into the tricarboxylic acid (TCA) cycle. The functionality of these complexes is critically dependent on a unique post-translational modification: the covalent attachment of lipoic acid (LA) to form a lipoylated protein.[1][2][3] This modification creates a "this compound" moiety that is essential for the catalytic activity of these enzymes.

Lipoic acid is an indispensable cofactor for several mitochondrial 2-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDH), and the branched-chain α-ketoacid dehydrogenase complex (BCKDH).[1][4] These complexes play pivotal roles in cellular metabolism, linking glycolysis, the TCA cycle, and amino acid catabolism. Beyond its catalytic role, the disulfide bond of the lipoyl moiety is also involved in the stabilization and redox-dependent regulation of these enzyme complexes.[1][4]

Defects in the biosynthesis or attachment of lipoic acid can lead to severe and often fatal mitochondrial diseases, highlighting its critical importance in human health.[5][6][7][8] Understanding the intricate roles of dilipoyl lipids in mitochondrial membranes is therefore crucial for researchers, scientists, and drug development professionals seeking to unravel the complexities of mitochondrial function and dysfunction.

The Chemistry and Biosynthesis of Lipoyl Moieties

Lipoic acid (6,8-dithiooctanoic acid) is a sulfur-containing fatty acid characterized by a five-membered dithiolane ring. This ring contains a disulfide bond that can be reversibly reduced to two thiol groups, a property central to its function.

The biosynthesis and attachment of lipoic acid is a complex process that occurs within the mitochondria. Eukaryotes possess a de novo synthesis pathway that utilizes octanoyl-acyl carrier protein (ACP), a product of mitochondrial fatty acid synthesis (mtFAS), as a precursor.[1][9][10] The process can be broadly divided into two key stages:

-

Octanoyl Transfer: An octanoyltransferase, LIPT2 in humans, transfers the octanoyl moiety from octanoyl-ACP to a specific lysine residue on the H protein of the glycine cleavage system (GCSH).[5][6][8]

-

Sulfur Insertion: The lipoyl synthase (LIAS), an iron-sulfur cluster-containing enzyme, then inserts two sulfur atoms into the octanoyl chain at carbons 6 and 8, forming the dithiolane ring and creating a lipoylated GCSH.[5][6][8]

-

Lipoyl Relay: The lipoyltransferase 1 (LIPT1) then transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of the other α-ketoacid dehydrogenase complexes.[5][6][8]

Some organisms also possess a salvage pathway that can utilize exogenous lipoic acid. This pathway involves a lipoate-protein ligase (LplA in bacteria) that activates free lipoic acid with ATP to form lipoyl-AMP, which is then transferred to the target lysine residue.[11][12]

Caption: De novo lipoic acid biosynthesis and attachment pathway in mitochondria.

The "Swinging Arm": The Canonical Role of Lipoyl Domains

The most well-characterized role of the this compound is as a "swinging arm" in the catalytic cycle of the α-ketoacid dehydrogenase complexes.[12][13] These large, multi-enzyme complexes are typically composed of three core enzymes: E1 (a thiamine pyrophosphate-dependent decarboxylase), E2 (a dihydrolipoyl acyltransferase), and E3 (a dihydrolipoyl dehydrogenase).[14][15]

The lipoyl domain is part of the E2 subunit and is connected to the catalytic domain of E2 by a flexible linker.[13][16] This linker allows the lipoyl domain to "swing" between the active sites of the E1, E2, and E3 subunits, sequentially carrying the reaction intermediates.

The catalytic cycle can be summarized as follows:

-

Decarboxylation and Reductive Acylation: The E1 subunit decarboxylates the α-ketoacid and transfers the resulting acyl group to the lipoyl moiety on the E2 subunit, reducing the disulfide bond to two thiol groups.[14]

-

Acyl Transfer: The "swinging arm" moves the acylated lipoyl moiety to the active site of the E2 catalytic domain, where the acyl group is transferred to Coenzyme A (CoA) to form acyl-CoA (e.g., acetyl-CoA).[14][16]

-

Re-oxidation: The reduced lipoyl moiety then swings to the active site of the E3 subunit, where it is re-oxidized to its disulfide form by FAD, which in turn is re-oxidized by NAD+.[14][16]

Caption: The "swinging arm" mechanism of the lipoyl domain in α-ketoacid dehydrogenase complexes.

Beyond the Canonical: Emerging Roles in Mitochondrial Membranes

While the role of dilipoyl lipids as catalytic cofactors is well-established, emerging evidence suggests they may have broader functions within the mitochondrial membranes.

Redox Sensing and Regulation: The disulfide/dithiol redox couple of the lipoyl moiety is sensitive to the mitochondrial redox environment.[1][4] Oxidative stress can lead to the oxidation of the dihydrolipoyl groups, potentially modulating the activity of the α-ketoacid dehydrogenase complexes.[2][4] This suggests that lipoylated proteins may act as redox sensors, linking the cellular redox state to metabolic flux.[17][18]

Structural Roles: While the primary components of mitochondrial membranes are phospholipids like phosphatidylcholine, phosphatidylethanolamine, and cardiolipin, the dense concentration of lipoylated proteins in the inner mitochondrial membrane may contribute to the local membrane architecture.[19][20][21] The dynamic movement of the lipoyl domains could influence the fluidity and organization of the surrounding lipid bilayer.

Methodologies for the Study of Protein Lipoylation

The study of protein lipoylation requires a combination of biochemical, molecular, and analytical techniques.

Immunodetection of Lipoylated Proteins

Western blotting using antibodies specific for lipoic acid is a common method for detecting lipoylated proteins.[11]

Experimental Protocol: Western Blotting for Lipoylated Proteins

-

Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against lipoic acid (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality Behind Experimental Choices:

-

Blocking: This step is crucial to prevent non-specific binding of the antibodies to the membrane, which would result in high background noise.

-

Washing: Thorough washing is necessary to remove unbound antibodies and reduce background signal.

-

Antibody Dilution: The optimal antibody dilution needs to be determined empirically to achieve a strong specific signal with minimal background.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become a powerful tool for the identification and quantification of lipoylated proteins and the precise mapping of lipoylation sites.[11][22]

Experimental Workflow: MS-based Analysis of Protein Lipoylation

Sources

- 1. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipoic acid metabolism and mitochondrial redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Lipoic acid biosynthesis defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Frontiers | Progress in the Enzymology of the Mitochondrial Diseases of Lipoic Acid Requiring Enzymes [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Mitochondrion - Wikipedia [en.wikipedia.org]

- 11. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoylation: In Vivo Pathways and Naturally Occurring Lipoylated Proteins [ebrary.net]

- 13. Structures of the Human Pyruvate Dehydrogenase Complex Cores: A Highly Conserved Catalytic Center with Flexible N-Terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyruvate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 15. Atomic Structure of the E2 Inner Core of Human Pyruvate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 17. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reign in the membrane: How common lipids govern mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondrial Lipids: From Membrane Organization to Apoptotic Facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Proteomics Analysis of Lipoylation - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Antioxidant Properties of Dihydrolipoyl-Containing Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of diseases, from neurodegeneration to cardiovascular disorders. The search for potent, biocompatible antioxidants that can effectively neutralize reactive oxygen species (ROS) in both aqueous and lipid environments is a cornerstone of therapeutic development. Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), represent a unique and powerful redox couple.[1] This guide delves into the advanced antioxidant properties of lipids that have been structurally modified to contain the dihydrolipoyl (DHL) moiety. We will explore the foundational chemistry of the DHLA system, the rationale for its incorporation into lipid backbones, its multifaceted mechanisms of action, and the rigorous experimental methodologies required to validate its efficacy. This document serves as a technical resource for scientists aiming to harness the therapeutic potential of these novel antioxidant compounds.

The Dihydrolipoic Acid Redox System: A Foundation of Potent Antioxidant Activity

At the heart of this technology is the redox pair of α-lipoic acid (ALA) and its reduced dithiol form, dihydrolipoic acid (DHLA).[2] While ALA possesses some antioxidant capabilities, DHLA is the significantly more potent species.[3] The conversion of the disulfide bond in ALA to two free thiol groups in DHLA creates a powerful reducing agent capable of participating in numerous antioxidant reactions.[4][5]

The antioxidant prowess of DHLA stems from several key attributes:

-

Broad-Spectrum ROS Scavenging: DHLA can directly quench a wide variety of reactive oxygen species, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[6][7] It is also a powerful scavenger of hypochlorous acid (HOCl).[8]

-

Amphiphilic Nature: The ALA/DHLA couple is soluble in both water and lipid phases, allowing it to exert its protective effects in the cytosol and within cellular membranes.[4][9]

-

Redox Potential: The standard reduction potential of the ALA/DHLA couple is -0.32 V, making it a stronger reducing agent than the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V). This allows DHLA to effectively regenerate other key endogenous antioxidants.[3]

Caption: The LA/DHLA redox cycle, highlighting the conversion to the potent antioxidant DHLA.

Rationale and Synthesis of Dihydrolipoyl-Containing Lipids

While DHLA is a formidable antioxidant, its therapeutic application can be enhanced by incorporating it into a lipid scaffold, creating molecules such as dihydrolipoyl dioleoylglycerol.[10]

The Core Rationale:

-

Membrane Anchoring: Covalently linking the DHL moiety to a lipid backbone, such as a diacylglycerol, anchors the antioxidant at the lipid-water interface of cellular membranes. This is the primary site of lipid peroxidation.[10][11]

-

Enhanced Bioavailability: Lipid-based formulations can improve the absorption and cellular uptake of the active antioxidant moiety.

-

Targeted Delivery: This strategy allows for the concentration of antioxidant power precisely where it is needed most to protect polyunsaturated fatty acids within the membrane from oxidative attack.[12]

Synthesis Overview: The creation of these structured lipids typically involves a two-step process.[13] First, α-lipoic acid is enzymatically or chemically esterified to a glycerol backbone, often alongside other fatty acids like oleic acid, to create a lipoyl-containing triglyceride.[10] The second step is the chemical reduction of the disulfide bond in the lipoyl moiety to the active dithiol form, yielding the final dihydrolipoyl-containing lipid.[10]

Core Antioxidant Mechanisms in Action

Dihydrolipoyl-containing lipids employ a multi-pronged strategy to protect against oxidative damage, going far beyond simple radical quenching.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

The primary antioxidant defense is the donation of hydrogen atoms from DHLA's thiol groups to neutralize chain-propagating peroxyl radicals, thus terminating the lipid peroxidation cascade.[7] Furthermore, DHLA has been shown to be a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme directly involved in the peroxidation of lipids.[14] This inhibitory effect may stem from DHLA's ability to reduce the active ferric (Fe³⁺) form of the enzyme to its inactive ferrous (Fe²⁺) state.[14]

Regeneration of Endogenous Antioxidants

A key feature that distinguishes DHLA is its ability to regenerate other primary antioxidants from their radical forms, effectively creating a synergistic antioxidant network.[4][15]

-

Vitamin E (α-tocopherol): DHLA can reduce the tocopheroxyl radical back to active α-tocopherol, the main chain-breaking antioxidant within the lipid membrane. This recycling is mediated by Vitamin C.[7]

-

Vitamin C (Ascorbate): DHLA directly reduces the ascorbyl radical and dehydroascorbate, replenishing the primary water-soluble antioxidant.[7][16]

-

Glutathione (GSH): The redox potential of DHLA allows it to reduce glutathione disulfide (GSSG) back to two molecules of GSH, restoring the cell's most abundant intracellular antioxidant.[5]

Caption: Role of Dihydrolipoyl lipids in regenerating the antioxidant network.

Metal Chelation and Pro-oxidant Considerations

Both ALA and DHLA can chelate transition metals like iron (Fe) and copper (Cu).[4][9] By binding these metals, they can prevent their participation in Fenton-like reactions, which generate highly destructive hydroxyl radicals. However, it is critical to note that under specific in vitro conditions with high concentrations of ferric ions (Fe³⁺), DHLA can act as a pro-oxidant by reducing Fe³⁺ to the more reactive Fe²⁺, potentially accelerating hydroxyl radical generation and lipid peroxidation.[6][8] This pro-oxidant effect is inhibited by the presence of ALA and is less of a concern in tightly regulated physiological systems, but it underscores the importance of careful experimental design.[6]

Modulation of Cellular Stress-Signaling Pathways